3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, triazole, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves a multi-step process:
Formation of 3-Methoxybenzaldehyde: This can be synthesized via the oxidation of 3-methoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by reacting 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 3-methoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst like acetic acid to form the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction of the hydrazone group can yield the corresponding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid for condensation reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties. The triazole ring is known for its biological activity, which can be enhanced by the presence of the hydrazone moiety.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The hydrazone linkage is a common feature in many drugs, and the triazole ring is known for its pharmacological properties, including antifungal and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with metals and other substrates.
Mechanism of Action
The mechanism of action of 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with biological targets through the hydrazone and triazole moieties. These groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound may inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 4-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Uniqueness
What sets 3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart from similar compounds is the presence of the methoxy group on the benzaldehyde ring. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
CAS No. |
624725-16-2 |
---|---|
Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-15-9-7-14(8-10-15)17-20-21-18(26)23(17)22-19-12-13-5-4-6-16(11-13)24-2/h4-12,22H,3H2,1-2H3,(H,21,26)/b19-12+ |
InChI Key |
SQAFWZVKKUTNHQ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.